3-Phenoxybenzene-1-carboximidamide hydrochloride
Description
Properties
IUPAC Name |
3-phenoxybenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O.ClH/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11;/h1-9H,(H3,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJGXXWBFYIYLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidination of 3-Phenoxybenzonitrile or 3-Phenoxybenzoic Acid Derivatives
- Starting Materials: 3-Phenoxybenzonitrile or 3-phenoxybenzoic acid derivatives are commonly used as precursors.
- Reaction Type: The nitrile group can be converted into the amidine group by reaction with ammonia or ammonium salts under controlled conditions.
- Typical Conditions: The reaction is often carried out in the presence of hydrochloric acid to form the hydrochloride salt of the amidine, improving stability and crystallinity.
- Solvents: Protic solvents such as ethanol or methanol are preferred to facilitate the reaction and subsequent salt formation.
This method provides a direct route to the target compound by transforming the nitrile into the amidine hydrochloride salt.
Hydrogenolysis and Subsequent Functional Group Transformation
- According to patent literature, a multistep process involves hydrogenolysis of intermediates such as 1-diphenylmethyl-3-phenoxyazetidine derivatives using palladium on carbon catalysts in protic solvents (methanol or ethanol).
- The reaction is performed in the presence of a tertiary organic base (e.g., triethylamine) to stabilize intermediates.
- After hydrogenolysis, the product mixture contains 3-phenoxyazetidine, which can be further reacted with nitrourea or lower alkyl isocyanates in aprotic solvents like toluene to yield carboximidamide derivatives.
- The process includes purification steps such as filtration, solvent evaporation, and washing with aprotic solvents to remove by-products like diphenylmethane.
This approach is more complex but allows for the synthesis of structurally related carboximidamide compounds with potential functional group modifications.
Reaction Conditions and Catalysts
| Step | Reagents / Catalysts | Solvent | Temperature | Duration | Yield / Notes |
|---|---|---|---|---|---|
| Amidination of nitrile | Ammonia or ammonium salts, HCl | Ethanol or Methanol | Room temp to reflux | Several hours | High yield, formation of hydrochloride salt |
| Hydrogenolysis | Pd/C catalyst, triethylamine | Methanol or Ethanol | Room temp | Hours | Requires careful control to avoid over-reduction |
| Amidination post-hydrogenolysis | Nitrourea or alkyl isocyanate | Toluene (aprotic) | Room temp | Several hours | Purification by solvent washing |
Purification and Characterization
- Purification: The hydrochloride salt form facilitates purification by crystallization. Additional purification is achieved by washing with solvents such as hexane or toluene to remove organic impurities.
- Analytical Techniques: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are routinely used to confirm purity and molecular weight.
- Spectroscopic Data: NMR (both ^1H and ^13C) spectroscopy confirms the structural integrity of the carboximidamide and phenoxy groups.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reaction | Catalyst/Reagent | Solvent | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Amidination of nitrile | 3-Phenoxybenzonitrile | Amidination with ammonia/HCl | Ammonia, HCl | Ethanol/Methanol | Direct, high yield, simple | Requires nitrile precursor |
| Hydrogenolysis route | 1-Diphenylmethyl-3-phenoxyazetidine | Hydrogenolysis + amidination | Pd/C, triethylamine, nitrourea | Methanol, toluene | Allows structural diversity | Multi-step, complex purification |
Research Findings and Notes
- The amidination reaction conditions are critical for achieving high purity and yield of the hydrochloride salt. Acidic conditions favor salt formation and crystallization.
- The hydrogenolysis method is more suitable for industrial or advanced synthetic applications where derivative compounds are desired.
- The choice of solvent and catalyst loading significantly affects the reaction rate and selectivity.
- Comparative studies show that direct amidination of nitriles is more straightforward and cost-effective, while hydrogenolysis-based methods offer versatility for complex molecule synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Phenoxybenzene-1-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Chemistry: 3-Phenoxybenzene-1-carboximidamide hydrochloride is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various complex molecules .
Biology: In biological research, the compound is used to study enzyme interactions and protein binding . It is also employed in the development of biochemical assays .
Medicine: It is investigated for its potential therapeutic properties .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials . It is also utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 3-Phenoxybenzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The compound binds to these targets, modulating their activity and leading to various biochemical effects . The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
3-Trifluoromethyl (CF₃): Acts as a strong electron-withdrawing group (EWG), increasing metabolic stability and resistance to oxidative degradation compared to phenoxy . Ethyl Ester (): Introduces hydrolytic liability, making it suitable for prodrug designs but requiring enzymatic activation for therapeutic efficacy .
Molecular Weight Trends: The phenoxy derivative (248.5 g/mol) is heavier than trifluoromethyl (224.5 g/mol) and ethyl ester (203.6 g/mol) analogs, reflecting the phenoxy group’s bulk. Halogenated derivatives (e.g., 254.0 g/mol in ) exhibit higher weights due to multiple halogens .
Ester vs. Amidine: Ethyl 3-fluorobenzene-1-carboximidate HCl () lacks the amidine’s basicity, limiting its use in pH-dependent formulations .
Biological Activity
3-Phenoxybenzene-1-carboximidamide hydrochloride is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
This compound has the following chemical structure:
- Molecular Formula : C₁₃H₁₃ClN₂O
- CAS Number : 109941-13-1
The compound features a phenoxy group attached to a benzene ring, which is further substituted by a carboximidamide group. This unique structural arrangement is thought to influence its biological properties.
Antimicrobial Activity
Research indicates that this compound may exhibit significant antimicrobial properties. It has been studied for its effectiveness against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to inhibit bacterial growth suggests potential for development as an antibacterial agent.
Key Findings :
- In vitro studies have demonstrated that modifications to the compound's structure can enhance its antibacterial efficacy against MRSA.
- Structure-Activity Relationship (SAR) studies are ongoing to identify specific structural features that contribute to increased activity.
Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary findings suggest that it may inhibit pathways involved in tumor growth and proliferation.
Case Studies :
- Inhibition of Tumor Growth : Laboratory studies have shown that derivatives of this compound can suppress the growth of certain cancer cell lines by targeting specific molecular pathways.
- Mechanisms of Action : The exact mechanisms are still under investigation; however, it is hypothesized that the compound may interact with enzymes or receptors involved in cell signaling pathways related to cancer progression.
Understanding the mechanism of action is crucial for elucidating how this compound exerts its biological effects. The current hypotheses include:
- Binding Affinity : The compound may bind to specific receptors or enzymes, modulating their activity and leading to biological effects such as inhibition of bacterial growth or cancer cell proliferation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a comparison table highlighting key differences:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Phenoxy and carboximidamide groups | Specific substitution pattern influences activity |
| 4-Chlorobenzene-1-carboximidamide hydrochloride | Chlorine substituent | Different reactivity due to chlorine |
| 4-Methoxybenzene-1-carboximidamide hydrochloride | Methoxy group | Alters electronic properties affecting reactivity |
Research Findings and Future Directions
Despite promising initial findings regarding the biological activity of this compound, comprehensive studies are still needed. Current research focuses on:
- Optimization of Structure : Identifying modifications that enhance potency and selectivity against target pathogens or cancer cells.
- Clinical Trials : Future studies should aim to validate these findings in vivo and assess the therapeutic potential in clinical settings.
Q & A
Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the aromatic phenoxy group and imidamide backbone. Mass spectrometry (MS) with electrospray ionization (ESI) can validate molecular weight (e.g., C₁₃H₁₂ClN₃O, ~261.7 g/mol). Infrared (IR) spectroscopy identifies key functional groups, such as the C=N stretch (~1640 cm⁻¹) and NH₂ vibrations (~3300 cm⁻¹) . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%) .
Q. What are the key solubility parameters and stability considerations for this compound in various solvents?
- Methodological Answer : The compound exhibits poor solubility in non-polar solvents (e.g., hexane) but moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Aqueous solubility is pH-dependent, with improved dissolution in acidic buffers (pH 1–3) due to protonation of the imidamide group . Stability studies recommend storage at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can researchers address discrepancies in reported synthetic yields when scaling up the production of this compound?
- Methodological Answer : Contradictions in yield often arise from differences in reaction kinetics and heat transfer during scale-up. Use factorial design experiments (e.g., Box-Behnken) to assess variables like temperature, stirring rate, and reagent stoichiometry . For instance, optimizing the HCl concentration during acidification (e.g., 6 M HCl) and controlling exothermic reactions via gradual addition can improve consistency . Parallel synthesis platforms (e.g., TLC plates with microwave activation) enable rapid screening of conditions .
Q. What strategies are recommended for introducing isotopic labels (e.g., ¹⁴C) into this compound without altering its pharmacological profile?
- Methodological Answer : Radiolabeling can be achieved by substituting a stable precursor (e.g., brominated intermediates) with ¹⁴C-labeled reagents. For example, ¹⁴C-cyanobenzonitrile derivatives undergo nucleophilic substitution with amine intermediates under NH₃ catalysis, followed by HCl hydrolysis to introduce the label at the imidamide nitrogen . Validate isotopic integrity using liquid scintillation counting and autoradiography .
Q. How can computational chemistry aid in predicting the reactivity of intermediates in the synthesis of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model reaction pathways, such as the energy barriers for imidamide formation. Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to biological targets, guiding structural modifications . SMILES notation (e.g., Cl.C1=CC=CC(=C1)OC2=CC=CC=C2C(=N)N) aids in generating 3D conformers for virtual screening .
Experimental Design & Safety
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Conduct reactions in fume hoods to mitigate inhalation risks. Waste must be neutralized (e.g., 10% NaOH for acidic residues) and stored in labeled containers for professional disposal . For in vivo studies, ensure compliance with ethical guidelines and avoid using DMSO concentrations >5% to prevent cytotoxicity .
Data Analysis & Validation
Q. How should researchers validate in vitro release kinetics for formulations containing this compound?
- Methodological Answer : Use USP dissolution apparatus (Type II, 50 rpm, 37°C) with phosphate buffer (pH 6.8). Analyze samples via HPLC at intervals (0, 15, 30, 60 min) and fit data to models (e.g., Higuchi, Korsmeyer-Peppas) to determine release mechanisms (diffusion vs. erosion) . Validate method robustness using ICH guidelines (precision ±2%, accuracy 98–102%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
